molecular formula C10H13Cl4N3Zn B090981 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate CAS No. 15557-00-3

3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate

Cat. No. B090981
CAS RN: 15557-00-3
M. Wt: 382.4 g/mol
InChI Key: AGBQXXKKTAAFSL-UHFFFAOYSA-K
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Description

3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate (CDABTZ) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a diazonium salt that can be synthesized using a simple method. CDABTZ has been used in various fields, including organic synthesis, materials science, and biochemistry. In

Scientific Research Applications

Synthesis and Unique Properties

Research indicates that related compounds to 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate have been synthesized and analyzed for their unique properties. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates the potential for creating complex structures with distinct chemical behaviors, which might be relevant for the study of similar compounds like 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Antimicrobial Properties

The compound's derivatives, such as 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one, have been synthesized and shown to exhibit potent antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents (Raval, Patel, Patel, Patel, & Desai, 2009).

Photolysis and Chemical Reactions

Studies on the photolysis of related compounds, such as 3-aryl-3-(trifluoromethyl)diazirines, reveal insights into their chemical behavior under light exposure. These findings could be relevant for understanding the photolytic properties of 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate in various applications, including photochemistry and materials science (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Melanoma Cytotoxicity

Research on benzamides, including compounds like N-(2-(diethylamino)ethyl)benzamides, has indicated their potential in targeting melanotic melanoma. These insights could direct future research into the therapeutic applications of 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate and its derivatives in cancer treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

properties

CAS RN

15557-00-3

Product Name

3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate

Molecular Formula

C10H13Cl4N3Zn

Molecular Weight

382.4 g/mol

IUPAC Name

zinc;3-chloro-4-(diethylamino)benzenediazonium;trichloride

InChI

InChI=1S/C10H13ClN3.3ClH.Zn/c1-3-14(4-2)10-6-5-8(13-12)7-9(10)11;;;;/h5-7H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

AGBQXXKKTAAFSL-UHFFFAOYSA-K

SMILES

CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Zn+2]

Other CAS RN

15557-00-3

physical_description

3-chloro-4-diethylaminobenzenediazonium zinc chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

synonyms

3-chloro-4-(diethylamino)benzenediazonium trichlorozincate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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